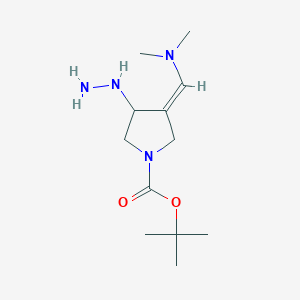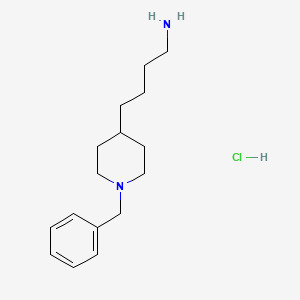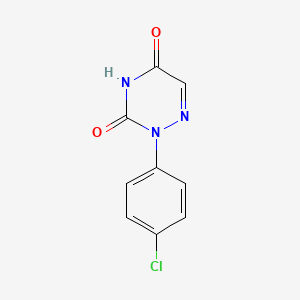
Benzyl 2-(4-(trifluoromethyl)phenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2-(4-(trifluoromethyl)phenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate is an organic compound that features a benzyl group, a trifluoromethyl-substituted phenyl ring, and a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(4-(trifluoromethyl)phenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Benzylation: The final step involves the benzylation of the pyrrole ring, which can be achieved through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Benzyl 2-(4-(trifluoromethyl)phenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrole positions using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of benzyl 2-(4-(trifluoromethyl)phenyl)-2,5-dihydro-1H-pyrrole-1-carboxylic acid.
Reduction: Formation of benzyl 2-(4-(trifluoromethyl)phenyl)-2,5-dihydro-1H-pyrrole-1-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Benzyl 2-(4-(trifluoromethyl)phenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antiviral activities.
Materials Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
類似化合物との比較
Similar Compounds
- Benzyl 2-(4-chlorophenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate
- Benzyl 2-(4-methylphenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate
- Benzyl 2-(4-nitrophenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate
Uniqueness
Benzyl 2-(4-(trifluoromethyl)phenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to certain biological targets compared to its analogs.
特性
分子式 |
C19H16F3NO2 |
|---|---|
分子量 |
347.3 g/mol |
IUPAC名 |
benzyl 2-[4-(trifluoromethyl)phenyl]-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C19H16F3NO2/c20-19(21,22)16-10-8-15(9-11-16)17-7-4-12-23(17)18(24)25-13-14-5-2-1-3-6-14/h1-11,17H,12-13H2 |
InChIキー |
WZOGZJVHEQMWSK-UHFFFAOYSA-N |
正規SMILES |
C1C=CC(N1C(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



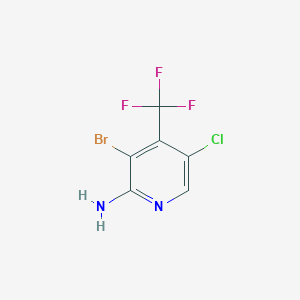
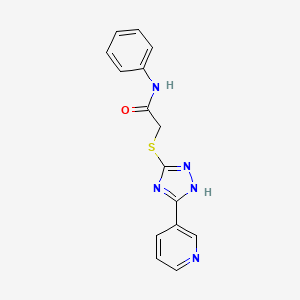
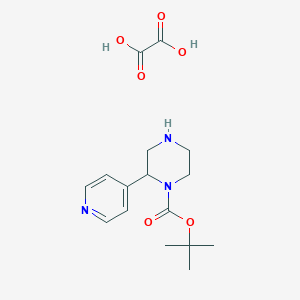
![(6R)-6-methyl-7-[(1S)-1-phenylethyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B11772129.png)
![2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one hydrochloride](/img/structure/B11772147.png)

